molecular formula C10H9NO2 B1590381 2-Methyl-1H-indole-4-carboxylic acid CAS No. 34058-50-9

2-Methyl-1H-indole-4-carboxylic acid

Cat. No. B1590381
CAS RN: 34058-50-9
M. Wt: 175.18 g/mol
InChI Key: NUBJHNKCWFUFKW-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique properties, which make it an important tool in the field of biochemistry and pharmacology.

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of alkaloids, which are a significant heterocyclic system in natural products and drugs .
    • Method : The reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields). This was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction (91% yield) (41% overall yields) .
    • Results : The synthesis resulted in the production of 4-(hydroxymethyl)-2-methylindole (386) with a 41% overall yield .
  • Treatment of Intestinal and Liver Diseases

    • Field : Pharmacology
    • Application : Indole and its derivatives, including “2-Methyl-1H-indole-4-carboxylic acid”, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They maintain intestinal homeostasis and impact liver metabolism and the immune response .
    • Method : Indole and its derivatives are produced by the metabolism of tryptophan, an essential amino acid derived entirely from the diet .
    • Results : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives show good therapeutic prospects .
  • Preparation of Histamine H3 Antagonists

    • Field : Medicinal Chemistry
    • Application : “2-Methyl-1H-indole-4-carboxylic acid” is used as a reactant for the preparation of substituted indole derivatives as histamine H3 antagonists .
    • Method : The specific method of application or experimental procedures are not provided .
    • Results : The results or outcomes obtained are not provided .
  • Preparation of Potent and Selective Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

    • Field : Medicinal Chemistry
    • Application : “2-Methyl-1H-indole-4-carboxylic acid” is used as a reactant for the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 .
    • Method : The specific method of application or experimental procedures are not provided .
    • Results : The results or outcomes obtained are not provided .
  • Preparation of Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway

    • Field : Medicinal Chemistry
    • Application : “2-Methyl-1H-indole-4-carboxylic acid” is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
    • Method : The specific method of application or experimental procedures are not provided .
    • Results : The results or outcomes obtained are not provided .
  • Total Synthesis of (±)-Dibromophakellin and Analogs
    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the total synthesis of (±)-dibromophakellin and its analogs .
    • Method : The specific method of application or experimental procedures are not provided .
    • Results : The results or outcomes obtained are not provided .

Safety And Hazards

It is considered hazardous, causing skin and eye irritation. Proper precautions should be taken when handling .

properties

IUPAC Name

2-methyl-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-8-7(10(12)13)3-2-4-9(8)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBJHNKCWFUFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484002
Record name 2-Methyl-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-indole-4-carboxylic acid

CAS RN

34058-50-9
Record name 2-Methyl-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylindole-4-carboxylic acid methyl ester (4.3 g; prepared in Reference Example 9) in methanol-dioxane (10 ml+10 ml) was added 5N aqueous solution of sodium hydroxide (10 ml), and the mixture was stirred at 60° C. overnight. To the reaction solution was added 2N hydrochloric acid, and then extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and a saturated aqueous solution of sodium chloride, successively, dried and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (chloroform-methanol) to give the title compound (1.6 g) having the following physical data.
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanol-dioxane
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Torisu, K Kobayashi, M Iwahashi, H Egashira… - European journal of …, 2005 - Elsevier
A series of N-(p-alkoxy)benzoyl-5-methoxy-2-methylindole-3-acetic acids and N-(p-butoxy)benzoyl-2-methylindole-4-acetic acid were discovered as new chemical leads for a …
Number of citations: 26 www.sciencedirect.com
K Torisu, K Kobayashi, M Iwahashi, Y Nakai… - Bioorganic & medicinal …, 2004 - Elsevier
The process of discovery for highly potent prostaglandin D 2 (PGD 2 ) receptor antagonists is reported. A series of N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acids were synthesized …
Number of citations: 21 www.sciencedirect.com
R Ding, T Zhang, DJ Wilson, J Xie… - Journal of medicinal …, 2019 - ACS Publications
Inhibitors of human p97 (also known as valosin-containing protein) have been actively pursued because of their potential therapeutic applications in cancer and other diseases. …
Number of citations: 19 pubs.acs.org

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